

Application Notes and Protocols for BIM-23190 Hydrochloride in Nude Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BIM-23190 hydrochloride

Cat. No.: B8144700

[Get Quote](#)

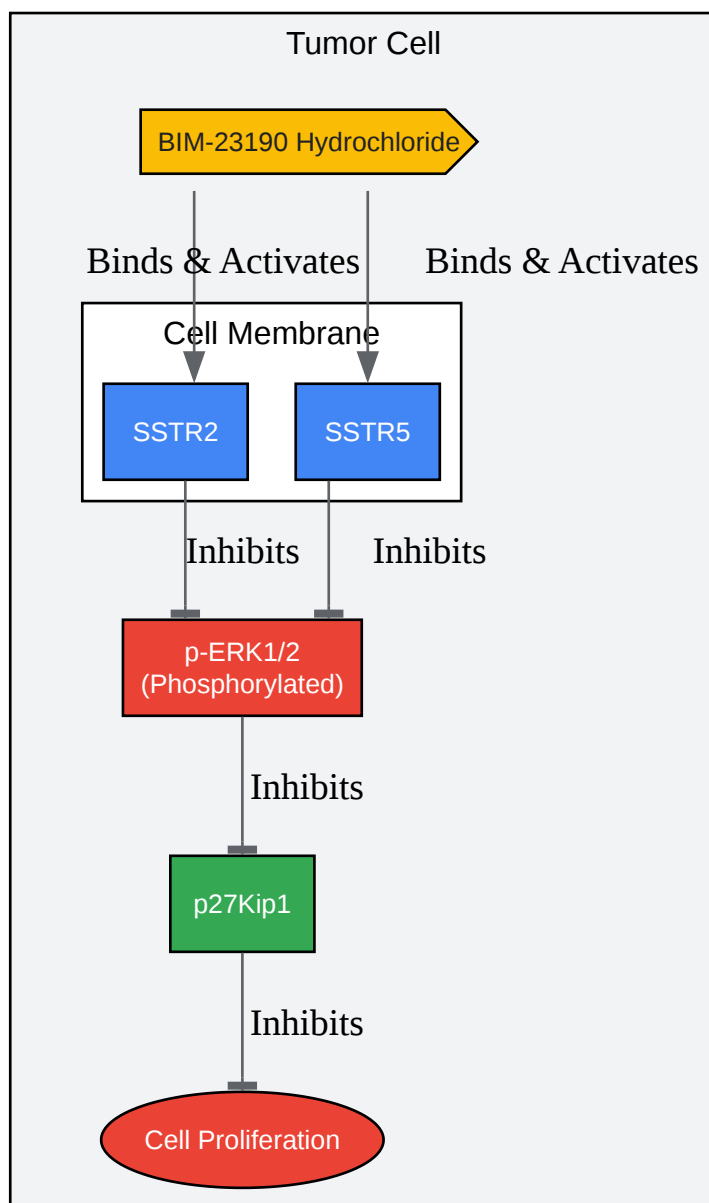
For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 hydrochloride is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Somatostatin and its analogs are known to inhibit hormone secretion and cell proliferation in various neuroendocrine tissues and tumors. The activation of SSTR2 and SSTR5 by BIM-23190 has been shown to induce cytostatic effects, making it a compound of interest for cancer research, particularly in glioma models.[1] These application notes provide a detailed protocol for the use of **BIM-23190 hydrochloride** in a nude mouse xenograft model of C6 glioma, based on established in vivo studies.

Mechanism of Action

BIM-23190 exerts its anti-tumor effects by binding to and activating SSTR2 and SSTR5. This activation triggers a downstream signaling cascade that involves the inhibition of the MAP Kinase/ERK pathway. Specifically, the activation of these receptors leads to a decrease in the phosphorylation of ERK1/2. This inhibition of ERK1/2 activity results in the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. The increase in p27Kip1 levels leads to cell cycle arrest at the G1 phase, thereby inhibiting tumor cell proliferation.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **BIM-23190 hydrochloride**.

Data Presentation

While the primary literature indicates a significant reduction in tumor growth rate in C6 glioma xenografts treated with **BIM-23190 hydrochloride**, specific quantitative data from these studies is not publicly available. The table below is a template that researchers can use to record and summarize their experimental data for easy comparison.

Treatment Group	Day 0	Day 3	Day 6	Day 9	Day 12	Day 15	Day 19	%	p-value
	Tumor Volume (mm ³) (Mean ± SD)	Tumor Volume (mm ³) (Mean ± SD)	Tumor Volume (mm ³) (Mean ± SD)	Tumor Volume (mm ³) (Mean ± SD)	Tumor Volume (mm ³) (Mean ± SD)	Tumor Volume (mm ³) (Mean ± SD)	Tumor Volume (mm ³) (Mean ± SD)	Growth Inhibition	Vehicle Control
Vehicle Control	N/A	N/A							
BIM-23190 (50 µg/mouse)									

Experimental Protocols

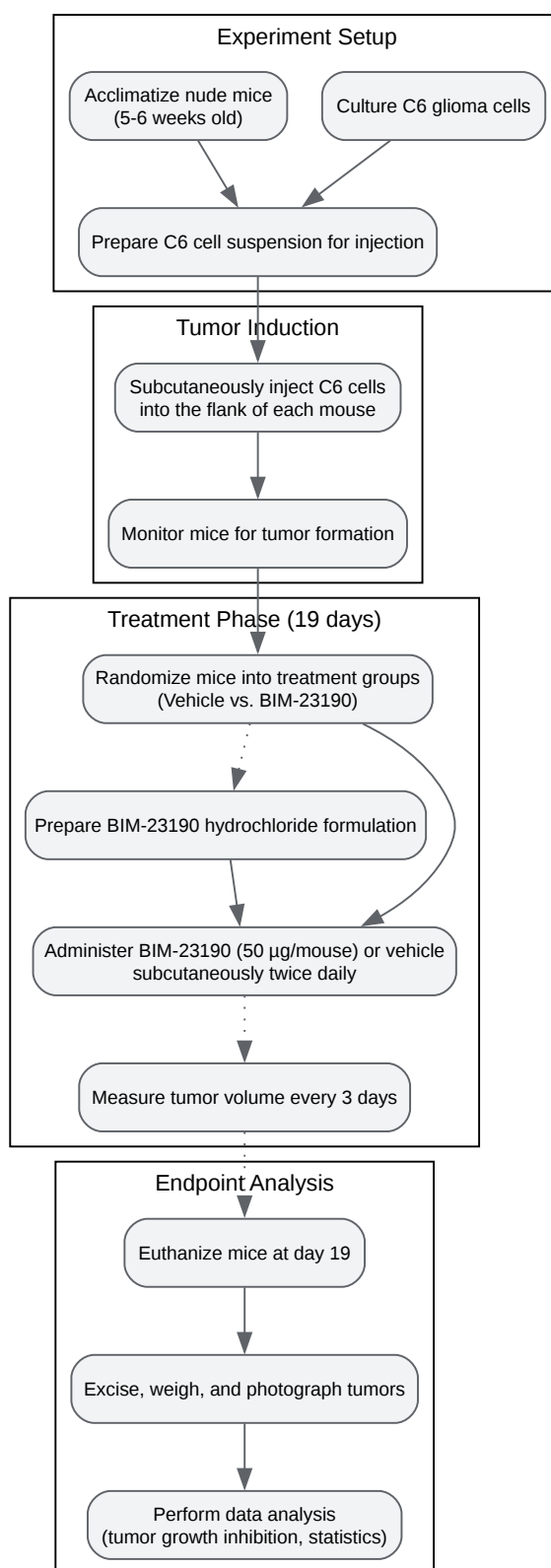
This section provides a detailed methodology for a typical in vivo study using **BIM-23190 hydrochloride** in a nude mouse C6 glioma xenograft model.

Materials and Reagents

- **BIM-23190 hydrochloride**
- C6 glioma cells
- Male athymic nude (nu/nu) mice (5-6 weeks old)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween-80
- Sterile Saline (0.9% NaCl)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Calipers
- Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Personal protective equipment (PPE)

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo study.

Step-by-Step Methodology

1. Animal Handling and Acclimatization

- House male athymic nude mice (5-6 weeks old) in a specific pathogen-free (SPF) environment.
- Allow mice to acclimatize for at least one week before the start of the experiment.
- Provide sterile food and water ad libitum.

2. C6 Glioma Cell Culture and Preparation

- Culture C6 glioma cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells during the logarithmic growth phase.
- Wash the cells with sterile PBS and detach them using trypsin-EDTA.
- Resuspend the cells in a serum-free medium or PBS at a concentration of 2.5×10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel.
- Keep the cell suspension on ice until injection.

3. Tumor Cell Implantation

- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
- Subcutaneously inject 100 μ L of the C6 cell suspension (2.5×10^6 cells) into the right flank of each mouse using a 1 mL syringe with a 27-gauge needle.
- Monitor the mice for tumor growth. Palpable tumors should appear within 7-10 days.

4. Preparation of **BIM-23190 Hydrochloride** Formulation

- Prepare a stock solution of **BIM-23190 hydrochloride** in DMSO.

- For the working solution, dilute the DMSO stock solution in a vehicle consisting of PEG300, Tween-80, and saline. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- The final concentration should be such that a 50 µg dose is contained within a reasonable injection volume (e.g., 100 µL).
- Prepare the vehicle control using the same solvent mixture without the active compound.

5. Treatment Protocol

- When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.
- Administer 50 µg of **BIM-23190 hydrochloride** per mouse via subcutaneous injection twice daily.
- Administer an equivalent volume of the vehicle to the control group following the same schedule.
- Continue the treatment for 19 consecutive days.

6. Tumor Measurement and Data Collection

- Measure the tumor dimensions (length and width) every three days using digital calipers.
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
- Record the body weight of the mice at each measurement time point to monitor for toxicity.
- Observe the general health and behavior of the mice daily.

7. Endpoint and Data Analysis

- At the end of the 19-day treatment period, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- Excise the tumors, weigh them, and take photographs.

- Calculate the percentage of tumor growth inhibition (%TGI) for the BIM-23190 treated group compared to the vehicle control group.
- Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences in tumor volume between the groups. A p-value of < 0.05 is typically considered statistically significant.

Conclusion

This protocol provides a comprehensive framework for evaluating the in vivo efficacy of **BIM-23190 hydrochloride** in a nude mouse model of C6 glioma. Adherence to these guidelines will facilitate the generation of robust and reproducible data for preclinical assessment of this promising anti-cancer agent. Researchers should adapt this protocol as necessary based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BIM-23190 Hydrochloride in Nude Mice]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8144700#protocol-for-using-bim-23190-hydrochloride-in-nude-mice\]](https://www.benchchem.com/product/b8144700#protocol-for-using-bim-23190-hydrochloride-in-nude-mice)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com